molecular formula C11H12Cl2N2O5 B001208 Chloramphenicol CAS No. 56-75-7

Chloramphenicol

Cat. No. B001208
CAS RN: 56-75-7
M. Wt: 323.13 g/mol
InChI Key: WIIZWVCIJKGZOK-RKDXNWHRSA-N
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Description

Synthesis Analysis

Chloramphenicol synthesis has evolved to improve yield, selectivity, and environmental sustainability. A notable approach involves the stereoselective synthesis from D-serine, highlighting the efficiency and precision in targeting the desired enantiomers of chloramphenicol. This process is critical for achieving the antibiotic's potent biological activity (Veeresa & Datta, 1998). Advanced synthetic routes also leverage chiral catalysis and flow chemistry to enhance stereoselectivity and operational simplicity, optimizing the production of chloramphenicol and its analogs for industrial applications (Liu et al., 2020).

Scientific research applications

  • Ribosomal RNA and Protein Gene Expression: Chloramphenicol treatment in Escherichia coli leads to the accumulation of stable RNA in excess of total protein, facilitating the study of relationships between ribosomal RNA and ribosomal protein gene expression (Dennis, 1976).

  • Cellular Nucleoid Visualization and Fusion: It is utilized for better visualization of the Escherichia coli nucleoid, but can also cause fusion of separated nucleoids (van Helvoort, Kool, & Woldringh, 1996).

  • Ophthalmic Delivery System: In eye drops, chloramphenicol/sulfobutyl ether-β-cyclodextrin complexes can prolong residence time and enhance concentration in the conjunctival sac, offering a potential alternative for ocular administration of poorly water-soluble drugs (Xu et al., 2019).

  • Repression of HIF-1α in Cancer Research: Chloramphenicol represses the oxygen-labile transcription factor HIF-1α, relevant in infections, inflammation, and cancer cell stemness (Hsu et al., 2019).

  • Effects on Cell Division and Apoptosis: It can initiate apoptosis in dividing cells and suppress the growth of progenitor cells, with these effects being mitigated by co-culture with antioxidants and vitamin C (Holt et al., 1997).

  • Inhibition of Bacterial Protein Biosynthesis: Chloramphenicol and its derivative florfenicol are potent inhibitors of bacterial protein biosynthesis, used in human and veterinary medicine (Schwarz, Kehrenberg, Doublet, & Cloeckaert, 2004).

  • Leukemia Research: It induces abnormal differentiation and inhibits apoptosis in activated T cells, contributing to leukemia development linked with chloramphenicol clinical applications (Yuan & Shi, 2008).

  • Bone Marrow Depression and Mycrocytic-Anemia Treatment: Used alongside Ranitidine for treating these conditions (Karthikeyan, 2011).

  • Innate Immune Genes in Amphioxus: Chloramphenicol treatment resulted in immunosuppression and down-regulation of innate immune genes in amphioxus, but these effects might be relieved by ampicillin, increasing eicosanoids from arachidonic acid (Yuan et al., 2015).

  • Antibiotic for Specific Bacterial Infections: It's an effective antibiotic for diseases caused by bacteria not sensitive to other, less toxic antibiotics (Keith, 1964).

properties

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
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InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WIIZWVCIJKGZOK-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
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Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
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Molecular Formula

C11H12Cl2N2O5
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DSSTOX Substance ID

DTXSID7020265
Record name Chloramphenicol
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Molecular Weight

323.13 g/mol
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Physical Description

Needles or elongated plates from water or ethylene dichloride; [HSDB], Solid
Record name Chloramphenicol
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Boiling Point

Sublimes in high vacuum
Record name Chloramphenicol
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Solubility

In water, 2.5 mg/mL at 25 °C, Solubility in propylene glycol: 150.8 mg/mol. Very sol in methanol, ethanol, butanol, ethyl acetate, acetone. Fairly soluble in ether. Insoluble in benzene, petroleum ether, vegetable oils. Solubility in 50% acetamide solution about 5%., Very soluble in acetone, chloroform, ethanol, 4.61e-01 g/L
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Mechanism of Action

Chloramphenicol is lipid-soluble, allowing it to diffuse through the bacterial cell membrane. It then reversibly binds to the L16 protein of the 50S subunit of bacterial ribosomes, where transfer of amino acids to growing peptide chains is prevented (perhaps by suppression of peptidyl transferase activity), thus inhibiting peptide bond formation and subsequent protein synthesis., Chloramphenicol inhibits protein synthesis in bacteria, and to a lesser extent, in eukaryotic cells. The drug readily penetrates bacterial cells, probably by facilitated diffusion. Chloramphenicol acts primarily by binding reversibly to the 50S ribosomal subunit (near the binding site for the macrolide antibiotics and clindamycin, which chloramphenicol inhibits competitively). Although binding of tRNA at the codon recognition site on the 30S ribosomal subunit is undisturbed, the drug apparently prevents the binding of the amino acid-containing end of the aminoacyl tRNA to the acceptor site on the 50S ribosomal subunit. The interaction between peptidyltransferase and its amino acid substrate cannot occur, and peptide bond formation is inhibited., Chloramphenicol ... can inhibit mitochondrial protein synthesis in mammalian cells, perhaps because mitochondrial ribosomes resemble bacterial ribosomes (both are 70S) more than they do the 80S cytoplasmic ribosomes of mammalian cells. The peptidyltransferase of mitochondrial ribosomes, but not of cytoplasmic ribosomes, is inhibited by chloramphenicol. Mammalian erythropoietic cells are particularly sensitive to the drug., /Chloramphenicol/ inhibits bacterial protein synthesis by interfering with the transfer of activated amino acids from soluble RNA to ribosomes. In vitro, chloramphenicol exerts mainly a bacteriostatic effect on a wide range of gram-negative and gram-positive bacteria., /Chloramphenicol/ acts by inhibition of protein synthesis by interfering with the transfer of activated amino acids from soluble RNA to ribosomes., For more Mechanism of Action (Complete) data for Chloramphenicol (9 total), please visit the HSDB record page.
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Product Name

Chloramphenicol

Color/Form

Needles or elongated plates from water or ethylene dichloride, White to greyish-white or yellowish-white fine crystalline powder or fine crystals, needles or elongated plates. Of the four possible stereoisomers, only the alphaR,betaR (or D-threo) form is active ... ., Pale yellow plates or needles from water

CAS RN

56-75-7, 2787-09-9
Record name (-)-Chloramphenicol
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Melting Point

150.5-151.5 °C, MP: 149-153 °C, 150.5 °C
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Record name Chloramphenicol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
676,000
Citations
TD Brock - Bacteriological Reviews, 1961 - Am Soc Microbiol
… completely inhibited by concentrations of chloramphenicol less than 1 ,ug perml. The spirochetes and the filamentous bacteria are also inhibited by chloramphenicol. Some groups such …
Number of citations: 317 journals.asm.org
AA Yunis - Annual Review of Pharmacology and Toxicology, 1988 - annualreviews.org
The availability of an increasing number of effective broad spectrum anti microbials in the past decade has diminished considerably the clinical in dications for chloramphenicol (CAP). …
Number of citations: 165 www.annualreviews.org
MC Rebstock, HM Crooks, J Controulis… - Journal of the American …, 1949 - ACS Publications
… We have arrived at this designationthrough consideration of chloramphenicol … of systems of chloramphenicol, alkaline degraded chloramphenicol, and the … While chloramphenicol was …
Number of citations: 288 pubs.acs.org
HMJ Feder, C Osier… - Reviews of infectious …, 1981 - academic.oup.com
… curve) between oral chloramphenicol palmitate and iv chloramphenicol succinate [8]. Unesterified chloramphenicol in the serum … Chloramphenicol is metabolized primarily in the liver to …
Number of citations: 165 academic.oup.com
O Pongs - Mechanism of action of antibacterial agents, 1979 - Springer
… However, there might well be a renaissance of chloramphenicol, … chloramphenicol is the suppression of erythropoesis, especially when a 25-30 j..lg/ml concentration of chloramphenicol …
Number of citations: 73 link.springer.com
AA Yunis - The American journal of medicine, 1989 - europepmc.org
… chloramphenicol. The common, dose-dependent, reversible bone marrow suppression from chloramphenicol is a … The greater erythroid susceptibility to chloramphenicol appears to be a …
Number of citations: 155 europepmc.org
HJ Balbi - Pediatrics in Review, 2004 - publications.aap.org
… ” antimicrobials, perhaps chloramphenicol was overused since … chloramphenicol remains a useful antimicrobial agent. This review addresses the clinical indications for chloramphenicol …
Number of citations: 124 publications.aap.org
J Controulis, MC Rebstock… - Journal of the American …, 1949 - ACS Publications
HI the final proofof structure resting upon synthesis. In this paper we wish to report the synthesis of this structure and the identification of one of the isomeric forms with the antibiotic as …
Number of citations: 226 pubs.acs.org
PJ Ambrose - Clinical pharmacokinetics, 1984 - Springer
… Serum chloramphenicol concentrations are higher in … chloramphenicol succinate, but not oral chloramphenicol; this is … bioavailability of active chloramphenicol. Plasma protein binding is …
Number of citations: 117 link.springer.com
WV Shaw, AGW Leslie - Annual review of biophysics and …, 1991 - annualreviews.org
The resistance of microorganisms to antibiotics first attracted general attention when bacteria isolated in clinical situations were noted to be resistant in vitro to the growth inhibition …
Number of citations: 183 www.annualreviews.org

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